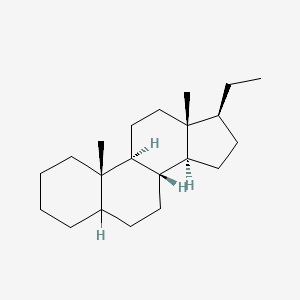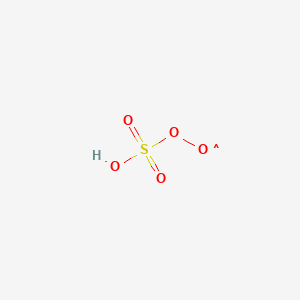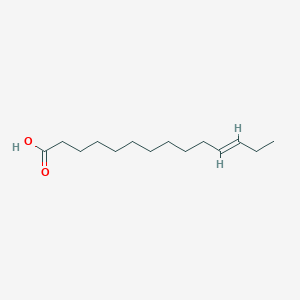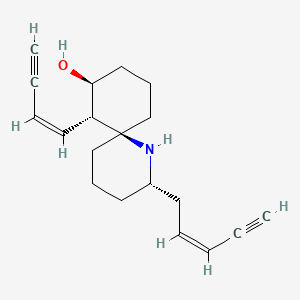
Phosphanediide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphanediide is a phosphorus hydride.
科学的研究の応用
Synthetic Biology and Phage-Based Technologies
Phosphanediides, as intricate chemical entities, have not been directly linked to synthetic biology. However, the broader realm of phage-based applications has profoundly influenced fields such as genetics, molecular biology, and synthetic biology. Phages have been pivotal in developing gene circuits to program biological systems. Their high specificity for their host bacteria and the increasing ability to engineer them have amplified their potential in medicine as antibacterial agents and bacterial diagnostics. Phage-derived technologies have also been instrumental in creating genetically programmable biomaterials with tunable properties and in enhancing biological functions through directed evolution platforms (Lemire, Yehl, & Lu, 2018).
Chemical Structuring and Material Science
In material science, the lithiation of potassium triisopropylsilylphosphanide, a compound related to phosphanediides, has been used to produce heterotrimetallic mixed phosphanediide/silanolate aggregates. These aggregates demonstrate a unique structural chemistry where the alkaline earth metal atoms are octahedrally surrounded by phosphanediide ligands. Such structural arrangements indicate the potential of phosphanediide derivatives in crafting novel materials with specific chemical and physical properties (Westerhausen, Weinrich, Kramer, & Piotrowski, 2002).
Biotechnological Applications
The field of biotechnology has seen the application of bacteriophages, which, although not directly linked to phosphanediides, represents the broader scope of applications in genetic and biological engineering. Bacteriophages have been considered for diverse roles, from delivering protein and DNA vaccines, serving as gene therapy delivery vehicles, to being alternatives to antibiotics. Their application in detecting pathogenic bacteria and screening protein, peptide, or antibody libraries underscores their versatility in research, therapeutics, and manufacturing across biotechnological and medical fields (Clark & March, 2006).
特性
分子式 |
HP-2 |
|---|---|
分子量 |
31.9817 g/mol |
IUPAC名 |
phosphorus(2-) monohydride |
InChI |
InChI=1S/HP/h1H/q-2 |
InChIキー |
RHFMFSYJCQZKIT-UHFFFAOYSA-N |
SMILES |
[PH-2] |
正規SMILES |
[PH-2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






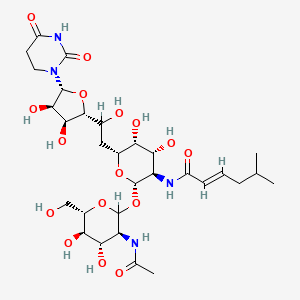


![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)
